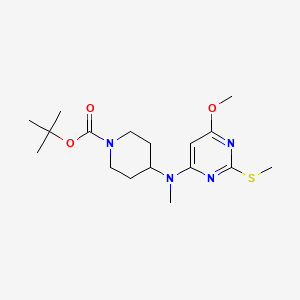![molecular formula C15H14N2O3S B2783079 2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid CAS No. 1105192-57-1](/img/structure/B2783079.png)
2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid is a compound that has been studied for its potential in medicinal chemistry and drug discovery . It is part of the 2-aminothiazole scaffold, which is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . Different 2-aminothiazole analogs have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives involves the reaction of 2-bromodimedone with cyanothioacetamide . The exchange of a methyl unit with a bromo group at the C5-position of the thiazoles has led to promising antitumor agents at the micromolar level .Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been studied using combined theoretical techniques . These studies have shown that the presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its potential as an anticancer agent . The compound has shown inhibitory activity against a wide range of human cancerous cell lines .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research into analogs of benzothiazole derivatives, such as those involving the synthesis of novel Schiff bases from 2-aminobenzothiazole, has demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds exhibit their antibacterial effects at non-cytotoxic concentrations, highlighting their potential for therapeutic applications without harming host cells (Palkar et al., 2017).
Synthesis and Biological Activity of N-substituted-3-chloro-2-azetidinones
Another study focused on the synthesis of 2-aminobenzothiazole-6-carboxylic acid derivatives, which upon further chemical reactions, yielded compounds with moderate antibacterial and antifungal activities. This research underscores the versatility of benzothiazole derivatives in generating a variety of biologically active molecules (Chavan & Pai, 2007).
Angiotensin II Receptor Antagonistic Activities
Benzothiazole derivatives have also been explored for their potential in treating cardiovascular diseases. One study reported on the synthesis of benzimidazole derivatives bearing acidic heterocycles, showing significant in vitro and in vivo angiotensin II receptor antagonistic activities. These findings indicate the potential of such compounds in developing new treatments for hypertension and related cardiovascular conditions (Kohara et al., 1996).
Direct Synthesis of Esters and Amides
The research also includes methodologies for the synthesis of compounds, such as the direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids, demonstrating the chemical versatility and potential for further derivative synthesis of benzothiazole compounds (Katritzky et al., 2006).
Antiallergic Activity of Acidic Derivatives
Studies on the synthesis of acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones from 2-aminobenzothiazole have shown potential antiallergic activities, comparable to known antiallergic agents. This suggests possible applications in developing new treatments for allergies and related disorders (Wade et al., 1983).
Mecanismo De Acción
Target of Action
The primary targets of 2-Benzamido-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylic acid are DNA gyrase B (GyrB) and Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These enzymes play crucial roles in bacterial DNA replication and the phosphorylation of a tumor suppressor protein (PTEN), respectively .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It acts as an inhibitor of bacterial DNA gyrase B (GyrB), which is essential for bacterial DNA replication . Additionally, it inhibits CK2 and GSK3β, which are responsible for the phosphorylation of PTEN .
Biochemical Pathways
The inhibition of GyrB affects the bacterial DNA replication pathway, leading to the death of the bacteria . On the other hand, the inhibition of CK2 and GSK3β prevents the phosphorylation and subsequent deactivation of PTEN, a tumor suppressor protein . This could potentially lead to the prevention of tumor growth.
Pharmacokinetics
The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition , which might influence its ADME properties.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to the inhibition of GyrB . In addition, it could potentially prevent tumor growth by preventing the deactivation of PTEN .
Propiedades
IUPAC Name |
2-benzamido-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c18-13(9-5-2-1-3-6-9)17-15-16-12-10(14(19)20)7-4-8-11(12)21-15/h1-3,5-6,10H,4,7-8H2,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFPBHAFATYIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2782997.png)



![1-(3,4-dichlorobenzyl)-5-[(4-phenylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2783005.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2783007.png)
![3-[5,9-Dimethyl-7-oxo-3-(4-phenylphenyl)furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2783008.png)



![N-{2-[(2-chloro-8-methylquinolin-3-yl)formamido]ethyl}-4-hydroxybenzamide](/img/structure/B2783015.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(1-phenylethyl)propanamide](/img/structure/B2783016.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2783019.png)